

The Beginner's Guide to Aminoxy Linker Chemistry: An In-depth Technical Resource

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Compound of Interest

Compound Name: *Tos-aminoxy-Boc-PEG4-Tos*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aminoxy linker chemistry, a cornerstone of modern bioconjugation. Detailing the core principles of oxime ligation, this document serves as an essential resource for professionals in research and drug development, offering insights into the creation of stable and specific biomolecular conjugates.

Core Principles of Aminoxy Linker Chemistry

Aminoxy linker chemistry revolves around the formation of a stable oxime bond between an aminoxy group ($-ONH_2$) and a carbonyl group (an aldehyde or a ketone). This reaction, known as oxime ligation, is highly chemoselective, meaning it proceeds with high specificity under mild conditions, typically in aqueous buffers, without interfering with other functional groups present in biological molecules.^{[1][2]} This bioorthogonality makes it an invaluable tool for the precise modification of proteins, peptides, carbohydrates, and other biomolecules.^{[3][4]}

The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.^[5] This stability is crucial for applications where the integrity of the conjugate is paramount, such as in the development of antibody-drug conjugates (ADCs) and in vivo imaging agents.

The reaction rate of oxime ligation is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).^[3] However, the use of catalysts can significantly accelerate the reaction at neutral pH, making it more amenable to biological applications.^{[3][6]}

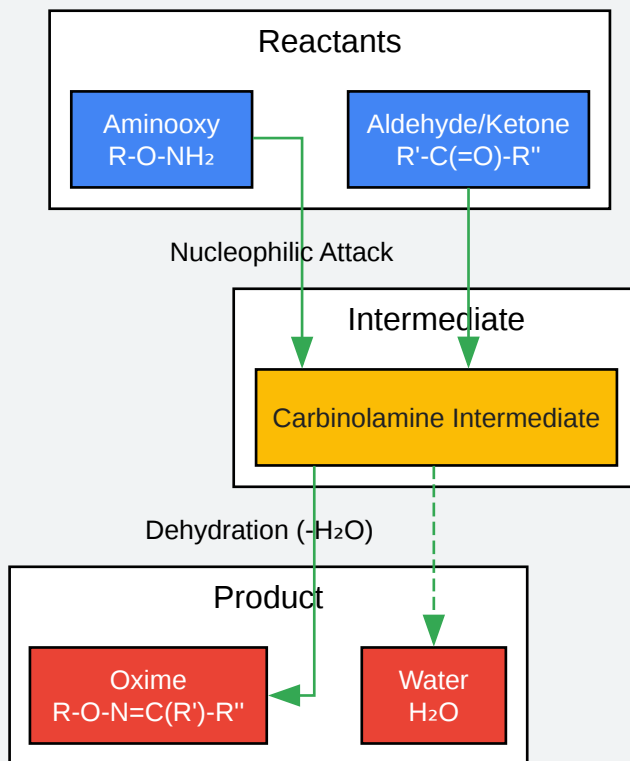
The Oxime Ligation Reaction Mechanism

The formation of an oxime bond proceeds through a two-step mechanism:

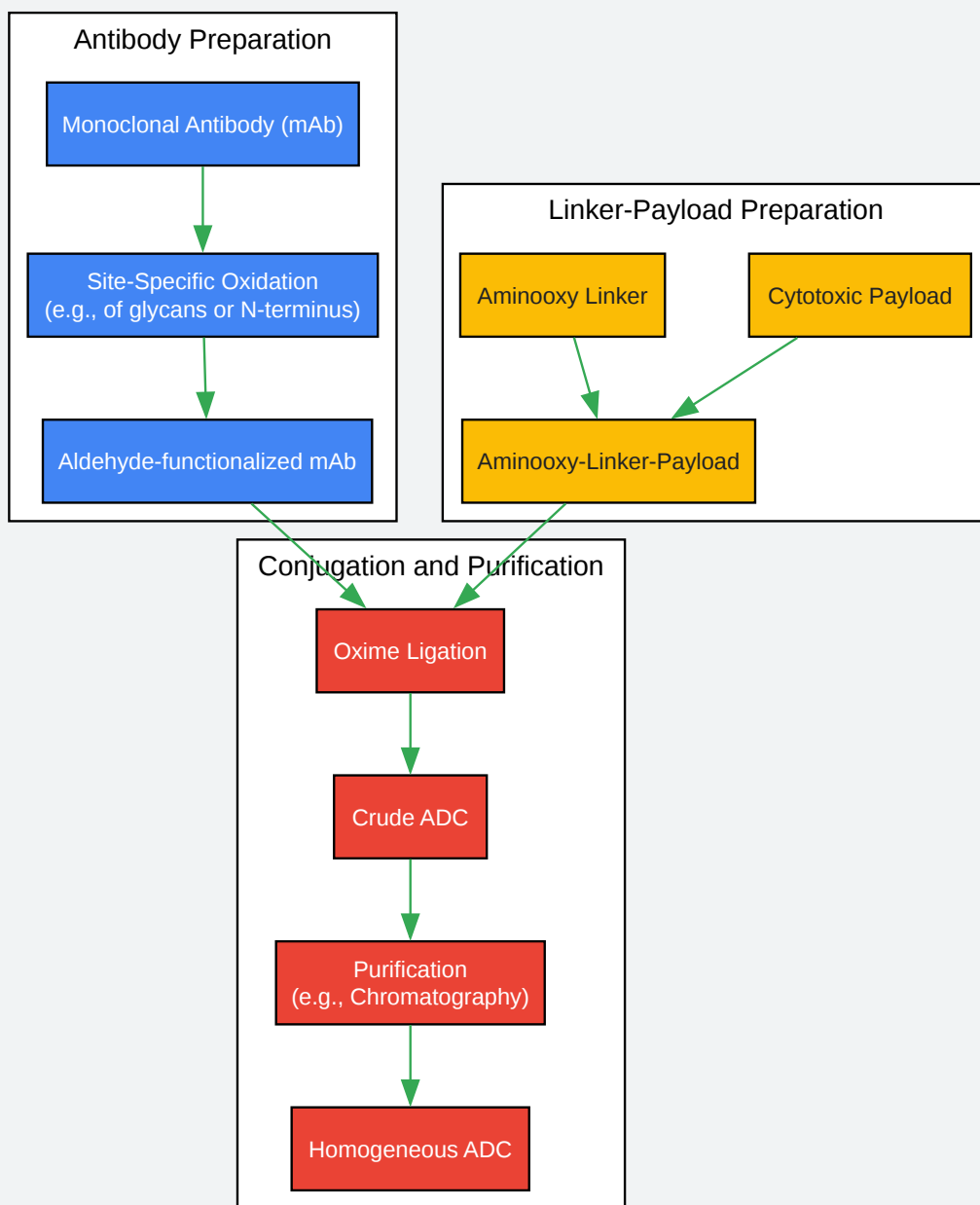
- **Nucleophilic Attack:** The nitrogen atom of the aminoxy group acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
- **Dehydration:** The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the oxime.^[7]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.

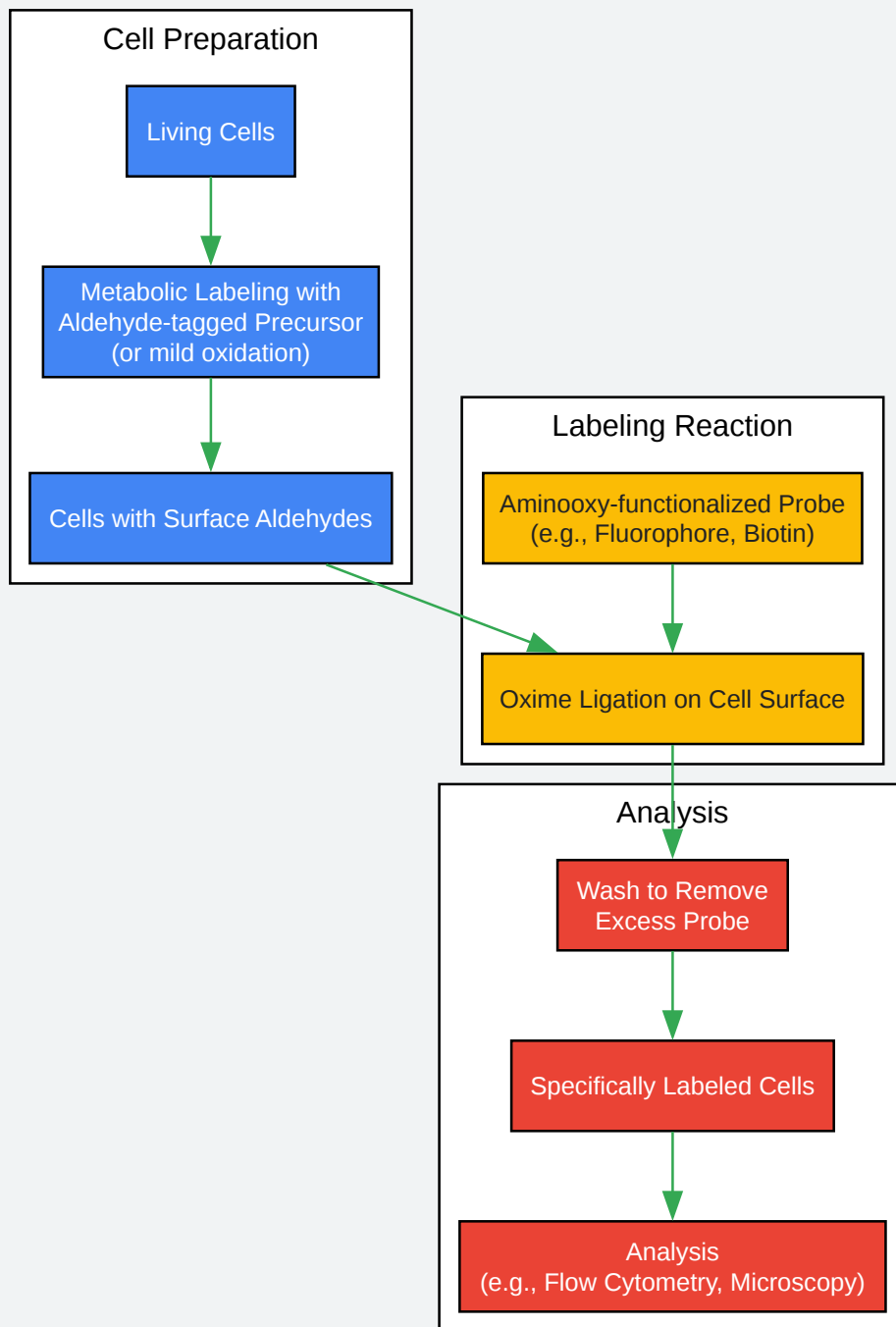
General Mechanism of Oxime Ligation



Workflow for Site-Specific ADC Development using Aminoxy Linkers



Workflow for Cell Surface Labeling via Oxime Ligation

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